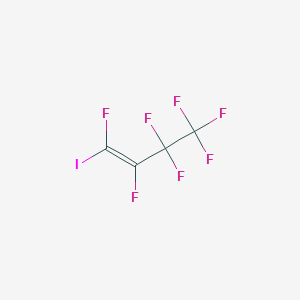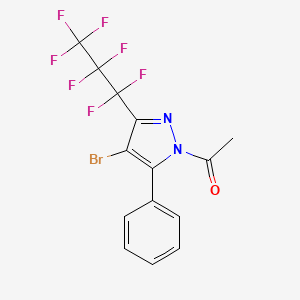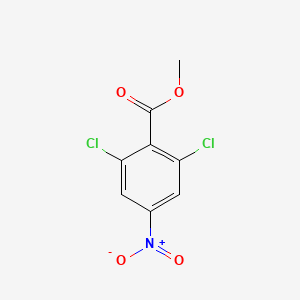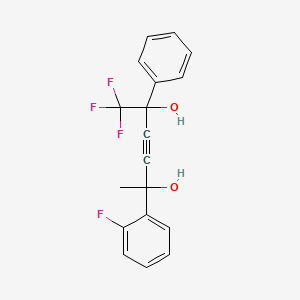
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Übersicht
Beschreibung
The compound “2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol” is an organic compound containing fluorine atoms and phenyl groups. It also contains a triple bond (yne) and two hydroxyl groups (diol). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms, phenyl groups, triple bond, and hydroxyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The fluorine atoms, phenyl groups, triple bond, and hydroxyl groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make it more electronegative, while the presence of hydroxyl groups could make it more polar .Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C. In addition, this compound has antibacterial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol in lab experiments is its unique chemical structure and properties. This compound has been shown to have a variety of biological effects, making it a useful tool for studying biological systems. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types, and care must be taken when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the use of this compound as a tool for studying biological systems, including the mechanisms of cancer and viral replication. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has been widely used in scientific research due to its unique chemical structure and properties. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been used in the development of new drugs and as a tool for studying biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-5-(2-fluorophenyl)-2-phenylhex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O2/c1-16(23,14-9-5-6-10-15(14)19)11-12-17(24,18(20,21)22)13-7-3-2-4-8-13/h2-10,23-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRQUFKFGIXVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


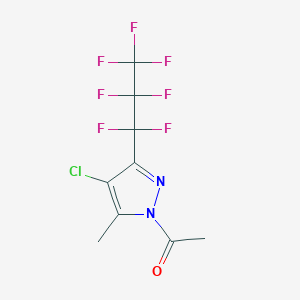
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)
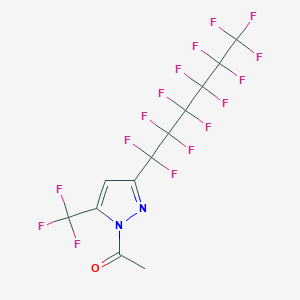
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)
![[3-(Trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate](/img/structure/B3040707.png)
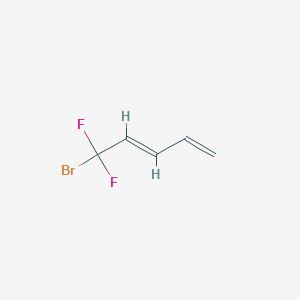
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)
![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)
![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)

